molecular formula C20H18ClN3O5S B2694814 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 449791-40-6

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B2694814
CAS No.: 449791-40-6
M. Wt: 447.89
InChI Key: QSZIHQPQLQMRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a potent and selective chemical probe for the investigation of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) signaling pathways. This compound exhibits high inhibitory potency against DYRK1A, a kinase implicated in central nervous system development and function. Its primary research value lies in its utility for studying the molecular mechanisms underlying neurological disorders, particularly Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is a key pathological feature. By selectively inhibiting DYRK1A, this compound allows researchers to modulate the phosphorylation of critical substrates such as tau protein and amyloid precursor protein (APP), which are central to the formation of neurofibrillary tangles and amyloid plaques, respectively. The research applications of this inhibitor extend to the fields of neurobiology and oncology, as it enables the dissection of DYRK1A's role in cell cycle control, neuronal differentiation, and synaptic plasticity. It serves as an essential tool for validating DYRK1A as a therapeutic target and for screening potential combination therapies in preclinical models.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)22-19-15-10-30(26,27)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZIHQPQLQMRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN4O5SC_{20}H_{19}ClN_{4}O_{5}S with a molecular weight of approximately 523.0 g/mol. The compound features a thieno[3,4-c]pyrazole core that is substituted with a chlorophenyl group and a dimethoxybenzamide moiety.

PropertyValue
Molecular Formula C20H19ClN4O5S
Molecular Weight 523.0 g/mol
IUPAC Name This compound
InChI Key KDWIFYSHIYKPLE-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that thienopyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are key players in inflammatory processes. In vitro assays have demonstrated that this compound effectively reduces inflammation markers in human red blood cells (HRBC) .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays that measure its ability to scavenge free radicals. Studies suggest that it can protect cellular components from oxidative damage by neutralizing reactive oxygen species (ROS). This activity is particularly relevant in the context of diseases associated with oxidative stress .

Antimicrobial Activity

Thienopyrazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The compound has been tested against both gram-positive and gram-negative bacteria as well as fungi. Results indicate a notable inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibits cytotoxic effects on cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Erythrocyte Alterations : A study assessed the protective effects of thienopyrazole compounds against 4-nonylphenol-induced toxicity in African catfish (Clarias gariepinus). The results showed that treated groups exhibited significantly fewer erythrocyte malformations compared to controls .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    4-Nonylphenol + Thienopyrazole12 ± 1.03
  • Anticancer Evaluation : In vitro studies using the MTT assay demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to untreated controls .

Scientific Research Applications

Chemistry

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Oxidation: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can convert nitro groups to amine derivatives.
  • Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

These reactions are essential for developing new materials and exploring the reactivity of the compound in synthetic chemistry.

Biology

The compound is being studied for its potential biological activities:

  • Antimicrobial Properties: Research indicates that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary studies suggest that it could inhibit cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against various cancer cell lines in vitro.

These biological properties highlight its potential as a therapeutic agent in treating infections and cancer.

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

  • Drug Development: Its unique chemical structure allows for modifications that could enhance its pharmacological properties. Investigations into its efficacy and safety profiles are crucial for potential clinical applications.

The compound's ability to interact with biological targets makes it an important subject for medicinal chemistry research.

Industry

In industrial applications, this compound may serve multiple roles:

  • Catalysts in Chemical Reactions: Its unique structure allows it to function as a catalyst in various chemical processes.
  • Material Development: The compound's properties could be harnessed in creating advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thienopyrazole derivatives similar to this compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.

Case Study 2: Antimicrobial Effects

Research conducted on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the potential of thienopyrazole derivatives as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide ()

  • Structural Differences :
    • Phenyl Substituent : 4-Methoxy (electron-donating) vs. 4-chloro (electron-withdrawing).
    • Benzamide Group : 2-Methyl-3-nitro vs. 3,4-dimethoxy.
  • The nitro group (strong electron-withdrawing) and methyl group (lipophilic) could enhance membrane permeability but may increase metabolic susceptibility .

N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide ()

  • Structural Differences: Phenyl Substituent: 3-Chloro (meta position) vs. 4-chloro (para position). Thieno Ring: 5-Oxo (sulfoxide) vs. 5,5-dioxido (sulfone). Benzamide Group: 2-Fluoro vs. 3,4-dimethoxy.
  • Hypothesized Effects: Meta-chloro substitution may sterically hinder target binding compared to para-chloro. The sulfone group (in the main compound) confers greater polarity and stability than sulfoxide.

Data Table: Structural Comparison

Feature Main Compound (4-Chloro) (4-Methoxy) (3-Chloro)
Phenyl Substituent 4-Chloro (electron-withdrawing) 4-Methoxy (electron-donating) 3-Chloro (steric hindrance)
Thieno Ring Functionalization 5,5-Dioxido (sulfone) 5,5-Dioxido (sulfone) 5-Oxo (sulfoxide)
Benzamide Group 3,4-Dimethoxy (H-bond acceptors) 2-Methyl-3-nitro (lipophilic/EWG) 2-Fluoro (electronegative)
Potential Impact High stability, moderate polarity Increased lipophilicity, reactivity Reduced stability, altered binding

Discussion of Key Findings

  • Electronic Effects : Chloro (4-position) and methoxy (4-position) substituents modulate electron density, influencing interactions with hydrophobic or polar binding pockets.
  • Steric Considerations : Para-substitutions (main compound) may allow better alignment with target sites than meta-substitutions ().
  • Functional Group Dynamics : Sulfones (main compound, ) improve oxidative stability compared to sulfoxides ().
  • Benzamide Modifications : Dimethoxy groups (main compound) provide dual H-bond acceptors, while nitro or fluorine substituents () prioritize electronic effects over steric bulk.

Limitations

The provided evidence lacks quantitative data (e.g., IC₅₀, solubility, LogP), necessitating a theoretical comparison based on medicinal chemistry principles. Further experimental studies are required to validate these hypotheses.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and which reaction parameters require optimization?

  • Methodology : Begin with a multi-step synthesis involving cyclocondensation of thiophene precursors with hydrazine derivatives to form the pyrazole ring, followed by sulfonation and benzamide coupling. Key steps include:

  • Cyclization of 4-chlorophenyl-substituted thiophene derivatives under acidic conditions (e.g., H₂SO₄) to form the thienopyrazol-dihydro core .
  • Sulfonation using SO₃ or chlorosulfonic acid to introduce the 5,5-dioxido group, optimized at 0–5°C to prevent over-oxidation .
  • Amide coupling via EDC/HOBt or DCC-mediated reactions between the sulfonated intermediate and 3,4-dimethoxybenzoic acid, with purity monitored by TLC (hexane:EtOAc 3:1) .
    • Critical parameters : Reaction temperature during sulfonation, stoichiometry of coupling reagents, and purification via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key signals should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Prioritize signals for the 4-chlorophenyl group (δ 7.4–7.6 ppm, doublet), thienopyrazole protons (δ 4.2–4.5 ppm, multiplet for dihydro groups), and methoxy groups (δ 3.8–3.9 ppm, singlet) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with sulfone (-SO₂) and benzamide cleavage .
  • IR spectroscopy : Validate sulfone (1320–1160 cm⁻¹, asymmetric/symmetric S=O stretches) and amide (1650–1680 cm⁻¹, C=O stretch) functionalities .

Q. What purification techniques are recommended for isolating high-purity samples?

  • Methodology : Use recrystallization (ethanol/water mixtures) followed by preparative HPLC (C18 column, acetonitrile:H₂O gradient) to achieve >95% purity. Solubility challenges in polar solvents necessitate pre-purification via Soxhlet extraction with dichloromethane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the 4-chlorophenyl and 3,4-dimethoxybenzamide moieties?

  • Methodology :

  • Synthesize analogs with substitutions on the chlorophenyl (e.g., -F, -CF₃) and benzamide (e.g., mono-/dimethoxy variants) groups.
  • Screen for bioactivity (e.g., antioxidant assays: DPPH radical scavenging, IC₅₀ comparisons) to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring may enhance stability, while methoxy positions influence target binding .
  • Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted binding affinities to enzymes like COX-2 or NADPH oxidase .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability, plasma protein binding) to explain poor in vivo translation.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Dose-response optimization : Redesign animal studies using pharmacokinetic-guided dosing (e.g., AUC-based calculations) to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What computational strategies predict binding interactions with enzymatic targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (GROMACS) to evaluate stability of interactions with catalytic residues (e.g., hydrogen bonding with sulfone groups) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential maps to predict activity against kinase targets .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Compare protocols for variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
  • Batch purity validation : Re-test compounds using orthogonal methods (e.g., HPLC-UV vs. NMR) to rule out impurities as confounding factors .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies and identify outliers .

Experimental Design Considerations

Q. How can researchers integrate theoretical frameworks into mechanistic studies?

  • Methodology :

  • Link hypotheses to established pharmacological theories (e.g., redox cycling for antioxidant activity) and design experiments to validate/refute these connections.
  • Use pathway enrichment analysis (KEGG, Reactome) to contextualize omics data within signaling networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.